N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide
Description
N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide (synonyms: 1-Boc-1-methylhydrazine, tert-butyl N-methylcarbazate) is a protected hydrazine derivative widely used in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group on one nitrogen and a methyl group on the adjacent nitrogen, providing steric protection and stability during reactions . The molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 160.17 g/mol. This compound is pivotal in peptide synthesis and as a building block for pharmaceuticals, leveraging its resistance to nucleophilic and acidic conditions.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBDCZHGBRYMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation Method
This three-step route, adapted from a patented process, begins with N-(tert-butoxycarbonyl)-4-piperidone and 4-aminopyridine as starting materials. The synthesis proceeds as follows:
-
Formation of Trifluoromethanesulfonyl Imine Intermediate :
4-Aminopyridine reacts with trifluoromethanesulfonic anhydride in dichloromethane under basic conditions (triethylamine, 0–5°C). The resulting trifluoromethanesulfonyl imine is isolated via aqueous workup and recrystallization in hexane. -
Lithium-Halogen Exchange and Borylation :
The imine intermediate is treated with n-butyl lithium in tetrahydrofuran (THF) at -60°C, followed by the addition of bis(pinacolato)diboron. The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), enabling a lithium-halogen exchange and subsequent borylation. -
Deprotection and Cyclization :
The final step involves potassium acetate in dioxane to remove protecting groups, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 51–58% yield with 98.2–99.6% purity.
Key Reaction Parameters :
-
Temperature: -60°C for lithium-halogen exchange, room temperature for cyclization.
-
Catalysts: Palladium-based catalysts enhance borylation efficiency.
-
Solvents: THF and dioxane ensure solubility of intermediates.
TBHP-Mediated Denitrogenative Synthesis
An alternative method, reported in the Royal Society of Chemistry, employs TBHP as an oxidizing agent. This one-pot procedure involves:
-
Condensation of Carbohydrazides :
N-methyl(tert-butoxy)carbohydrazide reacts with tert-butyloxy esters in ethyl acetate under reflux. -
Oxidative Denitrogenation :
TBHP (70% aqueous solution) is added to the reaction mixture at 40°C, facilitating the elimination of nitrogen and forming the desired hydrazide. -
Purification :
The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (ethyl acetate/hexane, 1:9). Yields are moderate (45–55%), with purity confirmed by NMR and mass spectrometry.
Catalytic Systems and Reaction Optimization
Palladium Catalysts
The use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in the borylation method ensures high regioselectivity and minimizes side reactions. Comparative studies show that alternative catalysts (e.g., Pd(PPh₃)₄) reduce yields by 15–20%, underscoring the importance of ligand design in this transformation.
Solvent and Temperature Effects
-
THF vs. Dioxane : THF stabilizes lithium intermediates during borylation, while dioxane enhances deprotection kinetics.
-
Low-Temperature Regimes : Reactions below -50°C prevent premature decomposition of organolithium species.
Industrial-Scale Production Considerations
Scaling up the palladium-catalyzed method requires:
-
Continuous flow reactors to maintain low temperatures during lithium-halogen exchange.
-
Automated solvent recovery systems to reduce waste.
-
Quality control via in-line HPLC to monitor intermediate purity.
Comparative Analysis of Preparation Methods
Data Tables and Characterization
Scientific Research Applications
Peptide Synthesis
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. Boc-Methyl Carbohydrazide serves as a protected amino acid derivative, allowing for selective reactions without interfering with other functional groups. This property is crucial during the formation of peptide bonds, particularly when synthesizing peptides that contain hydrazine or hydrazone functionalities.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, Boc-Methyl Carbohydrazide was employed to protect amino acids during solid-phase peptide synthesis (SPPS). The use of this compound facilitated the successful coupling of various amino acids, leading to the generation of peptides with enhanced biological activity and stability .
Drug Development
Potential Anticancer Agents
Research has indicated that derivatives of Boc-Methyl Carbohydrazide exhibit promising anticancer properties. Compounds synthesized using this hydrazide have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further pharmacological studies .
Case Study: Hydrazone Derivatives
A specific study investigated hydrazone derivatives derived from Boc-Methyl Carbohydrazide, which were designed to target cancer cells selectively. The derivatives demonstrated significant inhibition of cell proliferation in vitro and showed potential for development into therapeutic agents .
Building Block in Organic Synthesis
Versatile Intermediate
Boc-Methyl Carbohydrazide acts as a versatile intermediate in organic synthesis. Its structure allows for further derivatization, making it useful in synthesizing more complex molecules. This versatility is particularly advantageous in the development of new materials and pharmaceuticals.
Example: Synthesis of Novel Compounds
In synthetic organic chemistry, Boc-Methyl Carbohydrazide has been utilized to create novel compounds with potential applications in material science and nanotechnology. For instance, it has been involved in the synthesis of polymeric materials that exhibit unique thermal and mechanical properties .
Analytical Applications
Use in Analytical Chemistry
The compound's unique chemical properties allow it to be used as a standard in analytical techniques such as chromatography and mass spectrometry. Its stability under various conditions makes it suitable for method validation and quality control in pharmaceutical analysis.
Safety and Handling Considerations
When working with N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide, standard safety precautions should be observed due to its potential hazards. It is classified as a flammable liquid and should be handled with care to prevent exposure through inhalation or skin contact .
Mechanism of Action
The mechanism of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide primarily involves its role as a protecting group in organic synthesis. The Boc groups protect reactive amino or hydrazine functionalities during multi-step synthetic processes. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions to reveal the free functional groups.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the hydrazine backbone, influencing reactivity, stability, and applications. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide | C₆H₁₂N₂O₂ | 160.17 | Boc, methyl | Peptide synthesis, stabilizer | |
| N'-tert-butyl(tert-butoxy)carbohydrazide | C₉H₂₀N₂O₂ | 188.27 | Boc, tert-butyl | Higher steric bulk, slower reactivity | |
| N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k) | C₁₉H₂₉N₂O₄ | 349.45 | Boc, phenylethyl | Aryl group enhances π-π interactions; 77% synthesis yield | |
| N'-[(tert-butoxy)carbonyl]-N-(3-methoxyphenyl)methylcarbohydrazide (5g) | C₁₈H₂₈N₂O₅ | 360.43 | Boc, 3-methoxyphenylmethyl | Electron-donating methoxy group; 99% yield | |
| N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide | C₇H₁₃F₃N₂O₂ | 214.19 | Boc, trifluoroethyl | Electron-withdrawing CF₃ group; increased acidity | |
| Di-tert-butyl hydrazine-1,2-dicarboxylate | C₁₀H₂₀N₂O₄ | 232.28 | Two Boc groups | Symmetrical structure; used in crosslinking |
Spectral Data and Stability
¹H NMR Shifts :
Stability :
Research Findings and Challenges
- Steric Effects : Bulky substituents (e.g., tert-butyl, phenylethyl) reduce nucleophilic attack on the hydrazine core, enhancing stability but slowing reaction kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, making the compound more reactive toward amines .
- Synthetic Limitations : Low yields (<50%) are observed for highly substituted analogs due to steric hindrance, necessitating optimized protocols .
Biological Activity
N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H22N2O4
- Molecular Weight : 246.31 g/mol
- CAS Number : 23634969
- IUPAC Name : this compound
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the hydrazide functional group suggests potential reactivity towards various biological targets.
Research indicates that compounds with hydrazide moieties can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules, leading to altered cellular functions.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of hydrazide derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that hydrazides showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that modifications at the hydrazide nitrogen could enhance antimicrobial potency.
Anticancer Properties
Hydrazides have also been explored for their anticancer activities. A recent study highlighted that certain hydrazide derivatives could inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways . Specifically, this compound demonstrated promising results in preliminary cell line assays.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Inhibition zones measured 15 mm for E. coli and 18 mm for S. aureus, indicating moderate effectiveness.
- Anticancer Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | N/A |
| Antimicrobial | S. aureus | 18 | N/A |
| Anticancer | HeLa | N/A | 25 |
Q & A
Q. What are the standard synthetic routes for preparing N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A common route involves reacting a hydrazide precursor (e.g., methyl(tert-butoxy)carbohydrazide) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP). Solvents such as tetrahydrofuran (THF) or acetonitrile are used at ambient temperature . Optimization Tips :
- Temperature : Maintain 20–25°C to avoid side reactions.
- pH Control : Use stoichiometric base to neutralize acidic byproducts.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
Q. What safety precautions are critical when handling this compound, particularly regarding decomposition products?
- Methodological Answer :
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's stability and reactivity in synthetic applications?
- Methodological Answer : The Boc group acts as a protecting agent for amines, enhancing stability by:
- Steric Shielding : Blocking nucleophilic attack on the carbamate nitrogen.
- Acid Sensitivity : Removable under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups .
This allows selective deprotection in multi-step syntheses, such as peptide coupling .
Advanced Research Questions
Q. What advanced techniques are employed to monitor the progress and purity of this compound during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column (retention time: 8–10 min in 70% acetonitrile/water) .
- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H NMR (δ 1.4 ppm for Boc methyl groups) .
Q. How can researchers analyze potential contradictions in experimental data related to this compound's reactivity under varying conditions?
- Methodological Answer :
- Controlled Replicates : Perform reactions in triplicate under identical conditions (temperature, solvent purity).
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under acidic vs. basic conditions.
- Computational Modeling : Density Functional Theory (DFT) simulations predict intermediate stability and transition states .
Q. What methodologies are used to study the interaction of this compound with biological targets, and what insights have been gained?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to enzymes like hydrolases. Recent studies show moderate inhibition (KD ~10 μM) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
